molecular formula C12H11NO2S2 B243121 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one

5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B243121
M. Wt: 265.4 g/mol
InChI Key: BMSQEJMNFCQMNX-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as MTTP, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MTTP has been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one also exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has shown anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. The antimicrobial activity of 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is believed to be due to its ability to disrupt bacterial cell membranes. The anticancer activity of 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and psoriasis. 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities, making it a potential candidate for the development of new drugs. However, there are also some limitations to using 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further investigate its anti-inflammatory activity and its potential for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Another potential direction is to investigate its antimicrobial activity and its potential for the development of new antibiotics. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects. Finally, research is needed to improve its solubility in water and to develop more efficient synthesis methods.

Synthesis Methods

5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one can be synthesized by reacting 2-mercapto-3-(2-methoxyphenyl)propionic acid with thionyl chloride to obtain 2-chloro-3-(2-methoxyphenyl)propionic acid. The obtained product is then reacted with thiourea to obtain 5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one.

properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

(5E)-5-[1-(2-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO2S2/c1-7(10-11(14)13-12(16)17-10)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H,13,14,16)/b10-7+

InChI Key

BMSQEJMNFCQMNX-JXMROGBWSA-N

Isomeric SMILES

C/C(=C\1/C(=O)NC(=S)S1)/C2=CC=CC=C2OC

SMILES

CC(=C1C(=O)NC(=S)S1)C2=CC=CC=C2OC

Canonical SMILES

CC(=C1C(=O)NC(=S)S1)C2=CC=CC=C2OC

Origin of Product

United States

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